Cas no 1806906-74-0 (4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-sulfonamide)

4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-sulfonamide
-
- Inchi: 1S/C6H4BrF2IN2O2S/c7-2-1-3(5(8)9)12-6(4(2)10)15(11,13)14/h1,5H,(H2,11,13,14)
- InChI Key: BDTQNIUYFFGZBQ-UHFFFAOYSA-N
- SMILES: IC1=C(C=C(C(F)F)N=C1S(N)(=O)=O)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 324
- XLogP3: 1.7
- Topological Polar Surface Area: 81.4
4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029059619-1g |
4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-sulfonamide |
1806906-74-0 | 97% | 1g |
$2,890.60 | 2022-03-31 | |
Alichem | A029059619-250mg |
4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-sulfonamide |
1806906-74-0 | 97% | 250mg |
$940.80 | 2022-03-31 | |
Alichem | A029059619-500mg |
4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-sulfonamide |
1806906-74-0 | 97% | 500mg |
$1,564.80 | 2022-03-31 |
4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-sulfonamide Related Literature
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on 4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-sulfonamide
4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-sulfonamide: A Comprehensive Overview
The compound 4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-sulfonamide (CAS No: 1806906-74-0) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyridine ring substituted with bromine, a difluoromethyl group, and an iodine atom, along with a sulfonamide functional group. The combination of these substituents makes it a unique compound with diverse applications.
The pyridine ring serves as the central framework of this molecule, providing stability and enabling various substitution patterns. The presence of bromine and iodine atoms introduces significant electronic effects, enhancing the molecule's reactivity and making it suitable for various chemical transformations. The difluoromethyl group adds further complexity to the structure, contributing to the molecule's unique electronic properties and potential biological activity.
Recent studies have highlighted the importance of sulfonamide groups in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids and other functional groups. This property makes 4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-sulfonamide a promising candidate for drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The key steps involve the introduction of substituents onto the pyridine ring followed by the attachment of the sulfonamide group. Researchers have explored various strategies to optimize the synthesis process, including the use of microwave-assisted reactions and catalytic systems to improve yield and purity.
The application of 4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-sulfonamide extends beyond medicinal chemistry. Its unique structure makes it a valuable reagent in organic synthesis, particularly in the construction of bioactive molecules with complex architectures. Recent advancements in asymmetric synthesis have further enhanced its utility, enabling the preparation of enantiomerically pure derivatives.
From an environmental perspective, understanding the degradation pathways and toxicity profiles of this compound is crucial for its safe handling and application. Studies have shown that sulfonamides are generally stable under physiological conditions, but their environmental impact requires careful evaluation to ensure sustainable practices.
In conclusion, 4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-sulfonamide is a versatile compound with immense potential in various chemical disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and biological applications, positions it as a key player in future research and development efforts.
1806906-74-0 (4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-sulfonamide) Related Products
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)




